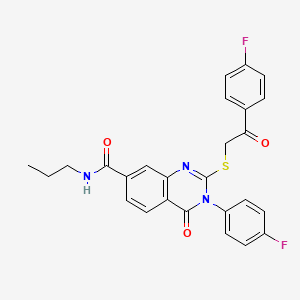
3-methyl-4-(propan-2-yl)pyrrolidin-2-one, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-methyl-4-(propan-2-yl)pyrrolidin-2-one” is a pyrrolidine derivative . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular weight of 141.21 .
Synthesis Analysis
Pyrrolidines can be synthesized through a variety of methods. One method involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of “3-methyl-4-(propan-2-yl)pyrrolidin-2-one” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The InChI code for the compound is 1S/C8H15NO/c1-5(2)7-4-9-8(10)6(7)3/h5-7H,4H2,1-3H3, (H,9,10) .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Further modifications can be made to investigate how the chiral moiety influences kinase inhibition .Physical And Chemical Properties Analysis
The compound “3-methyl-4-(propan-2-yl)pyrrolidin-2-one” is a powder with a molecular weight of 141.21 .科学的研究の応用
Drug Discovery
The pyrrolidine ring, which is a part of the “3-methyl-4-(propan-2-yl)pyrrolidin-2-one, Mixture of diastereomers” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Treatment of Human Diseases
Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature from 2015 to date . These compounds have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .
Antidepressant Synthesis
The synthesis of antidepressant molecules is another important field of medicinal chemistry where “3-methyl-4-(propan-2-yl)pyrrolidin-2-one, Mixture of diastereomers” could potentially be used . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
Development of Novel Dual- or Multi-target Antidepressants
A significant area of study in the discipline is the development of novel dual- or multi-target antidepressants . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Asymmetric Reductive Coupling
Asymmetric reductive coupling of benzaldehyde with nitrone 1 gave the product 2 as the key diastereomer 11/1 dr with 94% enantiomeric excess (ee) . Additionally, ®-methamphetamine hydrochloride 3 was produced by dehydroxylating vicinal hydroxyamino alcohol 2 in an aq. HCl at moderate Pd/C-catalyzed hydrogenolysis .
Crystal Structures and Spectroscopic Studies
The compound could potentially be used in crystal structures and spectroscopic studies . However, more research is needed in this area to fully understand its potential applications.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-methyl-4-propan-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-5(2)7-4-9-8(10)6(7)3/h5-7H,4H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKHPPVHKXVSQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CNC1=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(propan-2-yl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2676247.png)

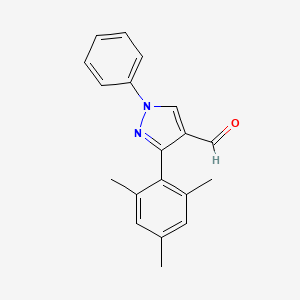
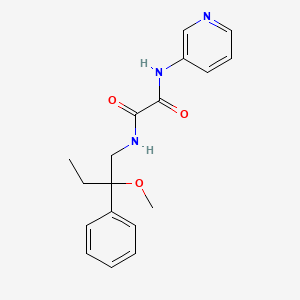
![4-(2,4-Difluorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2676254.png)

![[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2676259.png)
![ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2676260.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylate](/img/structure/B2676261.png)
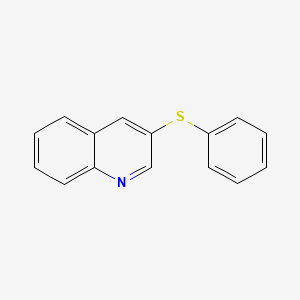
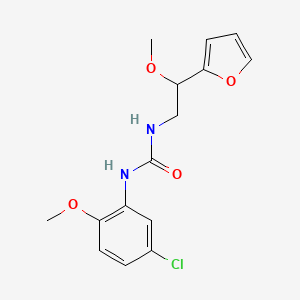
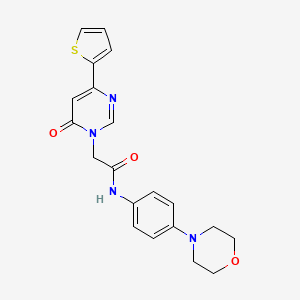
![Dimethyl 5-(3-chlorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2676267.png)
